molecular formula C6H5ClO4 B1244390 3-Chloro-2-hydroxymuconic semialdehyde

3-Chloro-2-hydroxymuconic semialdehyde

Cat. No.: B1244390
M. Wt: 176.55 g/mol
InChI Key: ARNPHMFDLAFXDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2-hydroxymuconic semialdehyde (C₆H₅ClO₄) is a key intermediate compound in the microbial meta-cleavage pathway for the degradation of chloroaromatic pollutants, such as chlorobenzene . This compound is generated from the enzymatic cleavage of 3-chlorocatechol by a specific chlorocatechol 2,3-dioxygenase . Its formation is a critical step in the productive degradation pathway of these environmentally persistent and toxic compounds. Researchers value this chemical for studies in environmental microbiology and bioremediation, particularly for investigating the breakdown of recalcitrant organochlorines in contaminated sites . Its structure and role in metabolic pathways also make it a point of interest in enzymology studies focusing on the function and stability of extradiol dioxygenases . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C6H5ClO4

Molecular Weight

176.55 g/mol

IUPAC Name

3-chloro-6-hydroxy-2-oxohexa-3,5-dienoic acid

InChI

InChI=1S/C6H5ClO4/c7-4(2-1-3-8)5(9)6(10)11/h1-3,8H,(H,10,11)

InChI Key

ARNPHMFDLAFXDI-UHFFFAOYSA-N

Canonical SMILES

C(=CO)C=C(C(=O)C(=O)O)Cl

Synonyms

3-chloro-2-hydroxymuconic semialdehyde
3Cl2OHMal

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Properties of 3-Cl-2-HMSA and Related Semialdehydes

Compound Structure Pathway Involved Key Enzymes/Reactions Biological Role Toxicity/Stability Considerations
3-Cl-2-HMSA Chlorinated hydroxymuconic semialdehyde (C6H5ClO4) Chlorinated aromatic degradation Extradiol dioxygenases (e.g., BphC1-BN6) catalyze distal cleavage of 3-chlorocatechol Detoxification of chlorinated aromatics; precursor to downstream metabolites Chlorine substituent increases reactivity and toxicity
2-Hydroxymuconic Semialdehyde Non-chlorinated hydroxymuconic semialdehyde (C6H6O4) Catechol meta-cleavage pathway Proximal (2,3) cleavage by catechol 2,3-dioxygenases (e.g., PhnE) Degradation of aromatics (e.g., toluene, benzene) via oxalocrotonate branch Less reactive; integrates into central metabolism
Malonic Semialdehyde CH2(COOH)CHOH β-alanine catabolism; 3HP biosynthesis Malonyl-CoA reductase (MCR) generates malonic semialdehyde Intermediate in 3-hydroxypropionate (3HP) production; links to acetyl-CoA Accumulation disrupts growth in yeast
Tartronic Semialdehyde HOOC-CHOH-CHO Photorespiration bypass; glycerol assimilation Tartronate semialdehyde reductase (Tsr1) converts to glycerate Carbon assimilation in plants and fungi; glycolipid biosynthesis Stabilized by NAD+/NADP+-dependent reduction
α-Aminoadipic Semialdehyde NH2-CH2-CH2-CH2-CH(COOH)-CHO Lysine metabolism α-Aminoadipic semialdehyde synthase/dehydrogenase (ALDH7A1) Neurological function; mutations cause pyridoxine-dependent epilepsy Cyclizes to P6C, inactivating pyridoxal phosphate
γ-Glutamic Semialdehyde NH2-CH2-CH2-CH(COOH)-CHO Proline/hydroxyproline catabolism ALDH4A1 (P5C dehydrogenase) deficiency causes hyperprolinemia type II Neurotransmitter regulation; oxidative stress response Cyclizes to P5C, disrupting PLP-dependent enzymes

Key Differences in Metabolic Pathways and Enzymology

Degradation vs. Biosynthesis Roles: 3-Cl-2-HMSA is exclusively linked to degradation of chlorinated aromatics, whereas malonic semialdehyde and tartronic semialdehyde participate in biosynthetic pathways (e.g., 3HP production, glycolipid synthesis) . α-Aminoadipic and γ-glutamic semialdehydes are intermediates in amino acid catabolism, with direct implications in neurological disorders .

Enzyme Specificity: The chlorine atom in 3-Cl-2-HMSA necessitates distal cleavage by extradiol dioxygenases (e.g., BphC1-BN6), unlike non-chlorinated 2-hydroxymuconic semialdehyde, which undergoes proximal cleavage . Malonic semialdehyde metabolism requires NADPH-dependent reductases (e.g., MCR) and dehydrogenases absent in 3-Cl-2-HMSA pathways .

Industrial and Environmental Implications

  • 3-Cl-2-HMSA is critical for bioremediation of chlorinated pollutants but requires specialized microbial consortia to avoid toxic buildup .
  • Malonic semialdehyde is a target for metabolic engineering in 3HP production, whereas tartronic semialdehyde manipulation enhances glycerol utilization in bioconversion .
  • Non-chlorinated semialdehydes like 2-hydroxymuconic semialdehyde are less hazardous and integrate into central carbon metabolism, making them preferable in industrial biocatalysis .

Preparation Methods

Distal Cleavage Mechanism Catalyzed by 2,3-Dihydroxybiphenyl 1,2-Dioxygenase

The 2,3-dihydroxybiphenyl 1,2-dioxygenase (BphC) from Sphingomonas sp. strain BN6 catalyzes the distal (1,6) cleavage of 3-chlorocatechol to yield 3-Cl-2-HMSA. This reaction contrasts with proximal (2,3) cleavage observed in non-chlorinated catechols, as the chlorine substituent sterically hinders traditional cleavage patterns. The enzymatic activity is optimized at pH 7.5 in Na-K phosphate buffer, with a reaction temperature of 27°C. Resting cells of Escherichia coli JM108(pGHS118), engineered to express BphC, are incubated with sequential additions of 3-chlorocatechol (0.5 mM increments to a final 5 mM) to mitigate substrate inhibition. The product exhibits a pH-dependent absorption maximum at 378 nm, attributed to the ionization of the C-2 hydroxyl group (pK<sub>a</sub> = 4.4).

Structural Confirmation via Derivatization and Spectroscopy

The enzymatic product is isolated and derivatized to confirm its structure. Treatment with diazomethane yields a dimethyl ester (3-chloro-2-methoxymuconic semialdehyde methyl ester), while incubation with NH<sub>4</sub>Cl produces 3-chloropicolinic acid. Nuclear magnetic resonance (NMR) analysis of the dimethyl ester reveals a trans olefinic moiety (δ = 9.68 ppm, <sup>3</sup>J = 14.9 Hz) and two methoxy groups (δ = 3.96 ppm). Mass spectrometry (MS) data further corroborate the structure, with chemical ionization (CI) showing a molecular ion at m/z 205/207 ([MH]<sup>+</sup>) and electron ionization (EI) fragments at m/z 175/177 (M<sup>+</sup> – CHO).

Microbial Fermentation Using Engineered Pseudomonas Strains

Metabolic Pathway Engineering for Metabolite Accumulation

A patented microbial process employs Pseudomonas putida mutants (e.g., ATCC 39213) lacking 2-hydroxymuconic semialdehyde hydrolase and dehydrogenase to accumulate 3-Cl-2-HMSA. These strains utilize the meta-cleavage pathway, where catechol 2,3-dioxygenase (C23O) converts 3-chlorocatechol into 3-Cl-2-HMSA without further degradation. Bioconversion occurs in aerated reactors with continuous feeding of toluene or chlorinated analogs (e.g., 4-chlorotoluene) as precursors. The absence of degradative enzymes enables metabolite accumulation to 0.1–1 g/L, with optimal yields achieved at dissolved oxygen concentrations >20% saturation.

Process Parameters and Scalability

The fermentation medium consists of minimal salts supplemented with trace metals, maintained at pH 7.0–7.5 and 30°C. Substrate toxicity is mitigated by incremental feeding, with toluene added at 0.5 mM intervals. Cell densities of OD<sub>546</sub> ≈ 4 are achieved using glycerol as a co-substrate. Downstream processing involves centrifugation (12,000 × g, 15 min) and filtration through 10 kDa membranes to remove cellular debris, followed by lyophilization for long-term storage.

Analytical Techniques for Product Characterization

Spectrophotometric and Chromatographic Methods

The ring cleavage product is monitored via UV-Vis spectroscopy, with absorbance at 378 nm (pH 7.5) serving as a quantitative metric. High-performance liquid chromatography (HPLC) using a Zorbax C<sub>18</sub> column and tetrabutylammonium hydrogen sulfate mobile phase resolves 3-Cl-2-HMSA from reaction byproducts. Paired-ion chromatography with methanol-water gradients (30% → 75% methanol) achieves baseline separation, enabling quantification with a diode array detector.

Advanced Spectroscopic Validation

<sup>1</sup>H and <sup>13</sup>C NMR spectra of the dimethyl ester derivative confirm the aldehyde functionality (δ = 192.52 ppm) and chlorine substitution at C-3 (δ = 134.31 ppm). MS/MS fragmentation patterns further validate the structure, with key ions at m/z 225 ([MH – H<sub>2</sub>O]<sup>+</sup>) and 197 ([MH – HCOOH]<sup>+</sup>).

Comparative Analysis of Preparation Methods

Parameter Enzymatic Oxidation Microbial Fermentation
Yield 0.2–0.5 mM0.1–1 g/L
Time 4–6 hours24–48 hours
Scalability Lab-scalePilot-scale
Byproducts 3-Chloropicolinic acidTrace toluene metabolites
Equipment Needs Centrifuge, HPLCBioreactor, Filtration

Q & A

Basic Research Questions

Q. What enzymatic pathways produce 3-chloro-2-hydroxymuconic semialdehyde, and how can their activity be assayed in vitro?

  • Answer : 3-Chloro-2-hydroxymuconic semialdehyde is primarily generated via distal (1,6) cleavage of 3-chlorocatechol by extradiol dioxygenases, such as BphC1-BN6 from Sphingomonas sp. strain BN6 . To assay activity:

  • Use spectrophotometry to monitor the appearance of the metabolite (absorption maxima at 378 nm, pH-dependent) during enzymatic reactions .
  • Validate product identity via derivatization (e.g., diazomethane methylation or ammonium chloride treatment) followed by NMR or mass spectrometry .
  • Compare activity against control substrates (e.g., 3-methylcatechol) to confirm cleavage specificity .

Q. What microbial strains are known to degrade 3-chloro-2-hydroxymuconic semialdehyde, and what growth conditions are required?

  • Answer : Achromobacter sp. and Sphingomonas sp. strains metabolize chlorinated catechols via meta-cleavage pathways. Key conditions:

  • Aerobic environments (oxygen is required for dioxygenase activity) .
  • Minimal media with chlorinated substrates (e.g., 2-nitrotoluene or 3-chlorocatechol) as the sole carbon source .
  • Monitor degradation via HPLC or GC-MS to track intermediate accumulation .

Advanced Research Questions

Q. How can conflicting data on enzyme specificity (proximal vs. distal cleavage) be resolved in studies of chlorocatechol degradation?

  • Answer : Contradictions arise from enzyme promiscuity (e.g., BphC1-BN6 cleaves 3-chlorocatechol distally but 3-methylcatechol proximally) . To resolve:

  • Perform in silico docking studies to compare substrate binding modes in enzyme active sites .
  • Use site-directed mutagenesis to identify residues critical for cleavage orientation (e.g., altering active-site metal coordination) .
  • Conduct kinetic assays with isotopic labeling (e.g., 18^{18}O2_2) to trace oxygen incorporation patterns .

Q. What computational tools can predict the accumulation of 3-chloro-2-hydroxymuconic semialdehyde in metabolic networks?

  • Answer : Kinetic modeling of metabolic fluxes (e.g., using MEGA or COPASI) can simulate accumulation under varying enzyme expression . Key steps:

  • Parameterize models with enzyme kinetic data (e.g., KmK_m, VmaxV_{max}) from purified dioxygenases .
  • Incorporate regulatory feedback (e.g., inhibition by downstream metabolites) observed in Pseudomonas pathways .
  • Validate predictions via LC-MS quantification in engineered strains overexpressing key enzymes (e.g., BAPAT or ALT) .

Q. How can redox discrepancies between experimental and computational studies of semialdehyde derivatives be addressed?

  • Answer : Quantum chemistry methods (e.g., density functional theory) often conflict with experimental redox potentials for semialdehydes . Mitigation strategies:

  • Use calibrated reference electrodes to standardize experimental redox measurements .
  • Apply multi-scale modeling (QM/MM) to account for solvation and protein environment effects .
  • Cross-validate with site-specific mass spectrometry to confirm redox states (e.g., α-aminoadipic semialdehyde modifications) .

Methodological Guidance

Q. What techniques are recommended for quantifying 3-chloro-2-hydroxymuconic semialdehyde in complex biological matrices?

  • Answer :

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Use reverse-phase columns (C18) with negative ionization mode. Derivatize with hydrazine probes to enhance sensitivity .
  • Isotopic Labeling : Spike samples with 13^{13}C-labeled internal standards to correct for matrix effects .
  • Enzymatic Assays : Couple with NADH-dependent reductases (e.g., succinic semialdehyde reductase) for kinetic quantification .

Q. How can the environmental persistence of 3-chloro-2-hydroxymuconic semialdehyde be assessed in contaminated sites?

  • Answer :

  • Microcosm Studies : Incubate soil/water samples with 14^{14}C-labeled 3-chlorocatechol and track 14^{14}CO2_2 release .
  • Metagenomic Profiling : Use PCR primers targeting bphC or catA genes to assess microbial degradation potential .
  • Toxicity Assays : Evaluate inhibition of Vibrio fischeri bioluminescence to estimate ecotoxicological impact .

Data Interpretation and Contradictions

Q. Why do some studies report incomplete mineralization of 3-chloro-2-hydroxymuconic semialdehyde in microbial pathways?

  • Answer : Accumulation occurs due to bottlenecks in downstream steps (e.g., maleylacetate reductase activity) . Solutions:

  • Engineer strains with heterologous expression of mah genes for complete degradation .
  • Analyze proteomic profiles to identify underexpressed enzymes in stalled pathways .

Q. How do metal ions influence the stability and reactivity of 3-chloro-2-hydroxymuconic semialdehyde?

  • Answer : Fe2+^{2+} or Mn2+^{2+} in dioxygenases stabilizes the semialdehyde intermediate, while Cu2+^{2+} promotes oxidation . Experimental design tips:

  • Use chelators (e.g., EDTA) to dissociate metal ions and study apo-enzyme activity .
  • Employ X-ray absorption spectroscopy (XAS) to characterize metal coordination states .

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